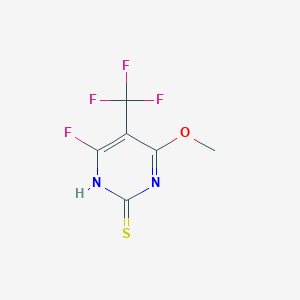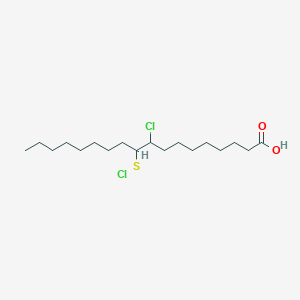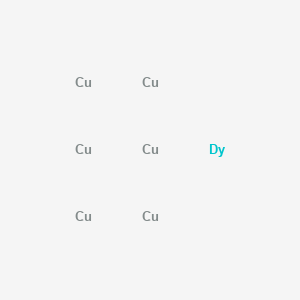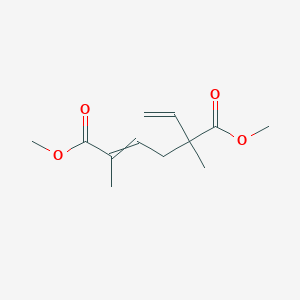
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is an organic compound with the molecular formula C12H18O4 It is a diester derivative of hexenedioic acid, characterized by the presence of ethenyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 5-ethenyl-2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-ethenyl-2,5-dimethylhex-2-enedioic acid.
Reduction: Formation of dimethyl 5-ethyl-2,5-dimethylhex-2-enedioate.
Substitution: Formation of corresponding amides or alcohol derivatives.
Applications De Recherche Scientifique
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,5-dimethylhex-2-enedioate
- Dimethyl 5-ethenylhex-2-enedioate
- Dimethyl 5-ethenyl-2,5-dimethylhexanoate
Uniqueness
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is unique due to the presence of both ethenyl and dimethyl groups, which confer distinct chemical properties
Propriétés
Numéro CAS |
91664-09-4 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate |
InChI |
InChI=1S/C12H18O4/c1-6-12(3,11(14)16-5)8-7-9(2)10(13)15-4/h6-7H,1,8H2,2-5H3 |
Clé InChI |
LRTRHGNRHWZLTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(C=C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
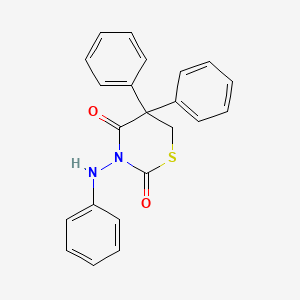
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
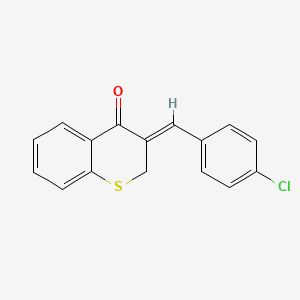
![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
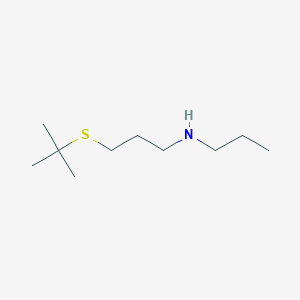
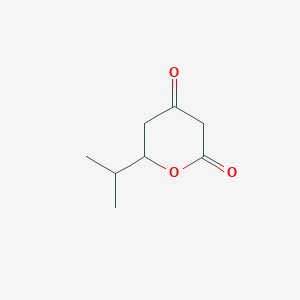
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
